molecular formula C16H25NO3 B1382158 tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate CAS No. 1696368-40-7

tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate

Cat. No.: B1382158
CAS No.: 1696368-40-7
M. Wt: 279.37 g/mol
InChI Key: ACTRTZQAJKIOHW-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate: is an organic compound with the molecular formula C₁₆H₂₅NO₃. It is a carbamate derivative, often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzyl alcohol and tert-butyl carbamate.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methylbenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Intermediate: The protected alcohol is then reacted with an appropriate alkylating agent to introduce the propyl chain.

    Deprotection: The protecting group is removed to yield the intermediate alcohol.

    Carbamate Formation: The intermediate alcohol is then reacted with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Tosyl chloride (TsCl) for conversion to a tosylate, followed by nucleophilic substitution.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.

Biology

    Enzyme Inhibition Studies: Used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.

Medicine

    Drug Development: Investigated for potential use in drug development due to its structural similarity to biologically active molecules.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-hydroxypropyl)carbamate

Uniqueness

  • Structural Features : The presence of the 2-methylphenyl group in tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate provides unique steric and electronic properties that differentiate it from other carbamates.
  • Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns, making it valuable in specific synthetic applications.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-(2-methylphenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-12-7-5-6-8-14(12)9-13(11-18)10-17-15(19)20-16(2,3)4/h5-8,13,18H,9-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTRTZQAJKIOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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